molecular formula C12H22O B13285609 4-tert-Butyl-3-ethylcyclohexan-1-one

4-tert-Butyl-3-ethylcyclohexan-1-one

Cat. No.: B13285609
M. Wt: 182.30 g/mol
InChI Key: NTCULBQOQNAPNN-UHFFFAOYSA-N
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Description

4-tert-Butyl-3-ethylcyclohexan-1-one is an organic compound with the molecular formula C12H22O and a molecular weight of 182.30 g/mol . It is a cyclohexanone derivative, characterized by the presence of a tert-butyl group at the 4-position and an ethyl group at the 3-position of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-3-ethylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-3-ethylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butyl-3-ethylcyclohexan-1-one has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-3-ethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can form covalent or non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanone: Lacks the ethyl group at the 3-position.

    3-Ethylcyclohexanone: Lacks the tert-butyl group at the 4-position.

    Cyclohexanone: Lacks both the tert-butyl and ethyl groups.

Uniqueness

4-tert-Butyl-3-ethylcyclohexan-1-one is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-tert-butyl-3-ethylcyclohexan-1-one

InChI

InChI=1S/C12H22O/c1-5-9-8-10(13)6-7-11(9)12(2,3)4/h9,11H,5-8H2,1-4H3

InChI Key

NTCULBQOQNAPNN-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)CCC1C(C)(C)C

Origin of Product

United States

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